

Methyl Stearate-d35: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Methyl stearate-d35	
Cat. No.:	B12301188	Get Quote

CAS Number: 29823-25-4

This technical guide provides an in-depth overview of **methyl stearate-d35**, a deuterated analog of methyl stearate. Designed for researchers, scientists, and professionals in drug development, this document details the compound's properties, applications, and the methodologies for its use, particularly as an internal standard in quantitative analysis.

Chemical and Physical Properties

Methyl stearate-d35 is the deuterated form of methyl stearate, where 35 hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an invaluable tool in mass spectrometry-based quantification. While the physical properties of the deuterated and non-deuterated forms are very similar, the significant mass difference is key to its utility.[1]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of **methyl stearate-d35** and its non-deuterated counterpart, methyl stearate.



Identifier	Methyl Stearate-d35	Methyl Stearate
CAS Number	29823-25-4[1][2]	112-61-8
Synonyms	Methyl (2H35)octadecanoate, Octadecanoic-d35 acid methyl ester[1][2]	Methyl octadecanoate, Stearic acid methyl ester
Molecular Formula	C19H3D35O2	C19H38O2
Molecular Weight	333.72 g/mol	298.50 g/mol
Exact Mass	333.506866 u	298.28718 u

Property	Value (Methyl Stearate-d35)	Value (Methyl Stearate)	Notes
Density	~0.9 g/cm³	0.863 g/cm ³	Physical properties are very similar to the unlabeled form.
Boiling Point	~355.5 °C at 760 mmHg	355.5 °C at 760 mmHg	
Melting Point	Not specified	37-41 °C	
Flash Point	~169.3 °C	169.3 °C	_
Refractive Index	~1.444	1.444	
Isotopic Purity	Typically ≥98 atom % D	Not Applicable	Specification may vary by supplier.

Solubility

Solvent	Solubility
Water	Insoluble
Organic Solvents	Soluble in methanol, ethanol, chloroform, DMSO, and ethers.



Applications in Research and Development

The primary application of **methyl stearate-d35** is as an internal standard for quantitative analysis using isotope dilution mass spectrometry (IDMS). Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative mass spectrometry because they exhibit nearly identical chemical and physical behavior to their endogenous, unlabeled counterparts.

Key applications include:

- Lipidomics: Quantifying levels of stearic acid and other fatty acids in complex biological matrices such as plasma, tissues, and cell cultures.
- Drug Development: Used in pharmacokinetic and metabolic studies to trace and quantify metabolites.
- Food Science: Analyzing the fatty acid composition of food products.

The use of a deuterated internal standard like **methyl stearate-d35** corrects for variability in sample preparation, extraction efficiency, and instrument response, leading to highly accurate and precise measurements.

Experimental Protocols

This section outlines a general methodology for the use of **methyl stearate-d35** as an internal standard for the quantification of fatty acids in a biological sample by Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Isotope Dilution Mass Spectrometry

The core principle of IDMS is the addition of a known quantity of an isotopically labeled standard (e.g., **methyl stearate-d35**) to a sample at the beginning of the analytical process. The labeled standard and the endogenous analyte are assumed to behave identically during extraction, derivatization, and analysis. Quantification is achieved by measuring the ratio of the mass spectrometer's response of the analyte to the internal standard and comparing this to a calibration curve.

Principle of Isotope Dilution Mass Spectrometry.



Sample Preparation and Derivatization

- Sample Aliquoting: Transfer a precise volume or weight of the biological sample (e.g., 100 μ L of plasma) into a glass tube.
- Internal Standard Spiking: Add a known amount of methyl stearate-d35 solution (concentration will depend on the expected analyte concentration) to the sample.
- Lipid Extraction: Perform a lipid extraction using a standard method, such as a Folch or Bligh-Dyer extraction with chloroform/methanol mixtures.
- Derivatization (Transesterification): The extracted lipids must be converted to fatty acid methyl esters (FAMEs) for GC-MS analysis. This is typically achieved by heating the sample with a reagent like 14% boron trifluoride in methanol (BF₃-methanol) or 5% HCl in methanol at 100°C for 1-1.5 hours.
- FAME Extraction: After cooling, add water and a non-polar solvent (e.g., hexane or isooctane) to the sample. Vortex and centrifuge to separate the phases. The upper organic layer containing the FAMEs is collected for analysis.

GC-MS Analysis

The following are typical GC-MS parameters. The exact conditions should be optimized for the specific instrument and application.



Parameter	Typical Setting
GC System	Agilent 7890B or equivalent
Column	HP-5MS (30 m x 0.25 mm, 0.25 μm) or a polar column like a DB-23
Injection Mode	Splitless
Inlet Temperature	250-280 °C
Carrier Gas	Helium at a constant flow of 1-2 mL/min
Oven Program	Initial 80°C, ramp at 15°C/min to 330°C, hold for 5 min.
MS System	Single Quadrupole or Triple Quadrupole Mass Spectrometer
Ionization Mode	Electron Ionization (EI) at 70 eV
Acquisition Mode	Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters:

- For Methyl Stearate (Analyte): Monitor characteristic fragment ions, such as m/z 298 (M+), 267, 143, 87, and 74.
- For **Methyl Stearate-d35** (Internal Standard): Monitor the molecular ion at m/z 333 (M⁺) and/or other characteristic high-mass fragment ions. The specific ions should be chosen to be unique and free from interference.

Mass Spectrometry Fragmentation

Under Electron Ionization (EI), methyl stearate produces a characteristic fragmentation pattern. The molecular ion (M⁺) is observed at m/z 298. Key fragment ions include:

- m/z 74: A prominent peak resulting from a McLafferty rearrangement, characteristic of fatty acid methyl esters.
- m/z 87: Another rearrangement ion.



- [M-31]+ (m/z 267): Loss of the methoxy group (•OCH₃).
- A series of hydrocarbon fragments separated by 14 amu (representing CH₂ groups).

For **methyl stearate-d35**, the molecular ion will be at m/z 333. The fragmentation pattern will be shifted to higher masses corresponding to the deuterium labeling. The McLafferty rearrangement ion, for example, would be expected to shift if deuterium atoms are involved in the rearrangement.

General workflow for fatty acid quantification.

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References

- 1. Methyl (2H35)octadecanoate | CAS#:29823-25-4 | Chemsrc [chemsrc.com]
- 2. Methyl Octadecanoate-d35 | LGC Standards [lgcstandards.com]
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